molecular formula C9H15N5O B13482204 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide

Cat. No.: B13482204
M. Wt: 209.25 g/mol
InChI Key: QWURFDATTVDULG-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide typically involves the reaction of 3-amino-1,2,4-triazole with N-cyclopropyl-N-ethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide

InChI

InChI=1S/C9H15N5O/c1-2-14(7-3-4-7)8(15)5-13-6-11-9(10)12-13/h6-7H,2-5H2,1H3,(H2,10,12)

InChI Key

QWURFDATTVDULG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)C(=O)CN2C=NC(=N2)N

Origin of Product

United States

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